molecular formula C13H14N4O3S B11255600 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B11255600
M. Wt: 306.34 g/mol
InChI Key: LIKMQSMXFIUZCY-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole and thiadiazole ring, makes it a promising candidate for various scientific and industrial applications.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C13H14N4O3S/c1-19-9-3-2-4-10(7-9)20-8-11(18)14-12-15-16-13-17(12)5-6-21-13/h2-4,7H,5-6,8H2,1H3,(H,14,15,18)

InChI Key

LIKMQSMXFIUZCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=NN=C3N2CCS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves the reaction of 3-methoxyphenol with an appropriate triazolothiadiazole precursor. One common method includes the use of pyrazole-3-thiol in methanol, followed by the addition of potassium hydroxide and carbon disulfide at low temperatures . The reaction mixture is then stirred at room temperature and further processed to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in various pathogenic microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing the pathogenicity of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHOXYPHENOXY)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE apart is its specific combination of a methoxyphenoxy group with the triazolothiadiazole core. This unique structure enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other similar compounds .

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